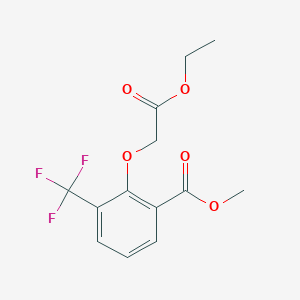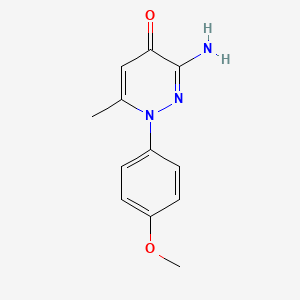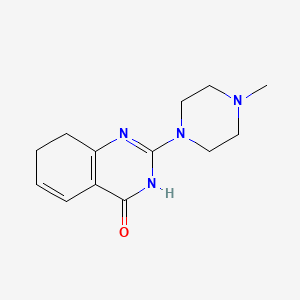![molecular formula C15H17NOSi B13888799 [3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol](/img/structure/B13888799.png)
[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol: is a chemical compound that features a quinoline core substituted with a trimethylsilylethynyl group at the 2-position and a methanol group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Trimethylsilylethynyl Group: The trimethylsilylethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne (trimethylsilylethyne) is coupled with a halogenated quinoline derivative in the presence of a palladium catalyst and a copper co-catalyst.
Addition of the Methanol Group: The methanol group can be introduced through a Grignard reaction, where a Grignard reagent (such as methylmagnesium bromide) reacts with a quinoline derivative containing a suitable leaving group at the 4-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentrations, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Oxidation: [3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol can undergo oxidation reactions to form quinoline derivatives with various functional groups at the 4-position.
Reduction: The compound can be reduced to form different quinoline derivatives, depending on the reducing agents and conditions used.
Substitution: The trimethylsilylethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction may produce quinoline-4-ylmethanol derivatives.
科学研究应用
[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used in the study of biological processes involving quinoline derivatives, such as enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives have potential therapeutic applications, including antimalarial, antibacterial, and anticancer activities.
Industry: The compound can be used in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of [3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilylethynyl group may enhance the compound’s binding affinity and specificity for these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
相似化合物的比较
[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methanol: can be compared with other quinoline derivatives, such as:
Quinoline-4-carboxylic acid: This compound has a carboxylic acid group at the 4-position instead of a methanol group.
2-Trimethylsilylethynylquinoline: This compound lacks the methanol group at the 4-position.
4-Hydroxyquinoline: This compound has a hydroxyl group at the 4-position instead of a methanol group.
The uniqueness of This compound lies in its combination of the trimethylsilylethynyl and methanol groups, which may confer distinct chemical and biological properties.
属性
分子式 |
C15H17NOSi |
|---|---|
分子量 |
255.39 g/mol |
IUPAC 名称 |
[3-(2-trimethylsilylethynyl)quinolin-4-yl]methanol |
InChI |
InChI=1S/C15H17NOSi/c1-18(2,3)9-8-12-10-16-15-7-5-4-6-13(15)14(12)11-17/h4-7,10,17H,11H2,1-3H3 |
InChI 键 |
PBVYSSVNNHRCJR-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC1=C(C2=CC=CC=C2N=C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


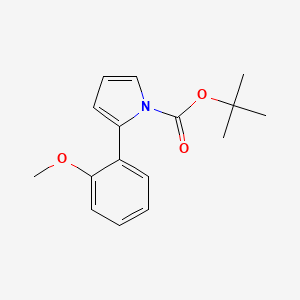
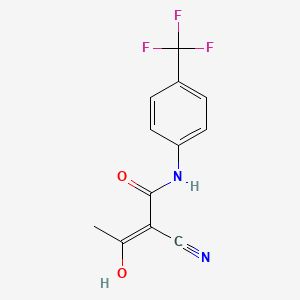
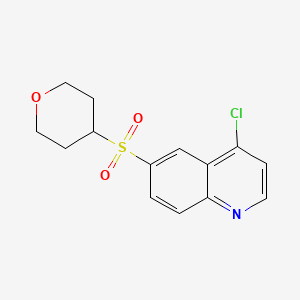

![2-[1-(4-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13888761.png)
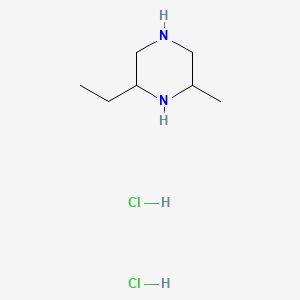
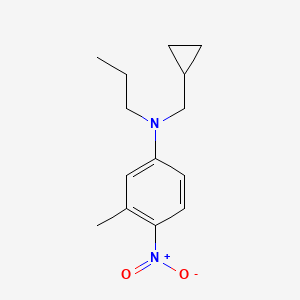
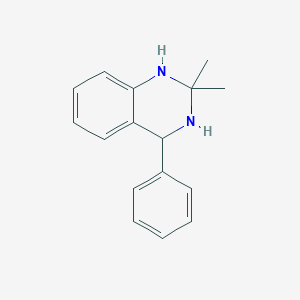

![[5-(1-Methyl-1H-imidazol-2-yl)-pyridazin-3-yl]hydrazine](/img/structure/B13888794.png)
